molecular formula C8H15F6NO4S3 B1591454 Triethylsulfonium bis(trifluoromethylsulfonyl)imide CAS No. 321746-49-0

Triethylsulfonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1591454
CAS No.: 321746-49-0
M. Wt: 399.4 g/mol
InChI Key: BLODSRKENWXTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide, also known as BQ6SR432FE, is primarily used in electrochemistry . Its primary targets are electrochemical systems, particularly those involved in energy storage and conversion .

Mode of Action

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide acts as an electrolyte in electrochemical double-layer supercapacitors . It interacts with its targets by facilitating the movement of ions, which is crucial for the function of these devices .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it is primarily used in electrochemical applications . Its role in facilitating ion movement is critical for the function of electrochemical devices .

Pharmacokinetics

It is a room-temperature ionic liquid , which means it remains in a liquid state over a wide temperature range . This property impacts its availability in electrochemical systems .

Result of Action

The action of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide results in enhanced performance of electrochemical devices. For instance, it can improve the energy storage capacity of supercapacitors .

Action Environment

The action of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature . As a room-temperature ionic liquid, it maintains its liquid state and functionality over a wide temperature range , which contributes to the stability and efficacy of the electrochemical systems in which it is used .

Biochemical Analysis

Biochemical Properties

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its proton-conducting properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating proton transfer and enhancing reaction rates. The compound forms room temperature molten salts with bis(trifluoromethylsulfonyl)imide, which are crucial for maintaining the stability and efficiency of biochemical processes . These interactions are primarily electrostatic, involving the sulfonium cation and the trifluoromethanesulfonyl anion, which stabilize the transition states of enzymatic reactions .

Cellular Effects

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ionic nature allows it to modulate ion channels and transporters, affecting the intracellular ionic balance and signaling cascades . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, Triethylsulfonium Bis(trifluoromethanesulfonyl)imide exerts its effects through binding interactions with biomolecules. The sulfonium cation can form electrostatic interactions with negatively charged residues on proteins and enzymes, leading to enzyme inhibition or activation . Furthermore, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes . These molecular interactions are critical for the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, altering the rates of biochemical reactions and affecting overall metabolic homeostasis . These interactions are essential for the compound’s role in regulating cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . The compound’s ionic nature allows it to be efficiently transported across cell membranes, where it can accumulate in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical and cellular effects.

Subcellular Localization

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is essential for the compound’s role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;triethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODSRKENWXTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047888
Record name Triethylsulfonium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321746-49-0
Record name Triethylsulfonium bis(trifluoromethanesulfonyl)imide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylsulfonium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 3
Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 4
Reactant of Route 4
Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 5
Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 6
Triethylsulfonium bis(trifluoromethylsulfonyl)imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.